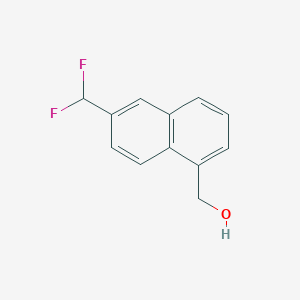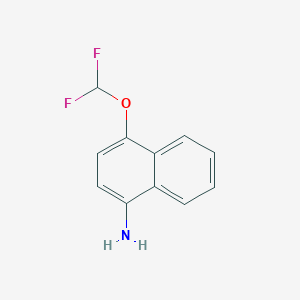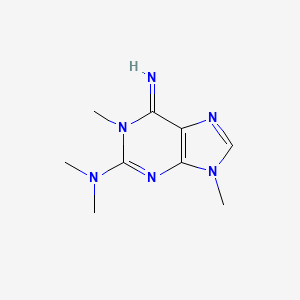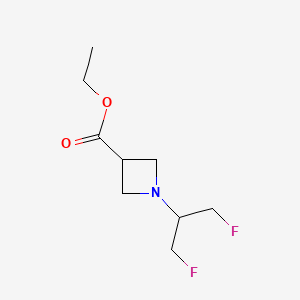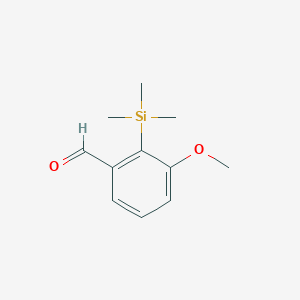
3-Methoxy-2-(trimethylsilyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methoxy-2-(trimethylsilyl)benzaldehyde is an organic compound with the molecular formula C11H16O2Si and a molecular weight of 208.33 g/mol . It is a benzaldehyde derivative where the benzene ring is substituted with a methoxy group at the third position and a trimethylsilyl group at the second position. This compound is used in various chemical reactions and research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-2-(trimethylsilyl)benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent any unwanted side reactions. The product is then purified by distillation or recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methoxy-2-(trimethylsilyl)benzaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.
Major Products Formed
Oxidation: 3-Methoxy-2-(trimethylsilyl)benzoic acid.
Reduction: 3-Methoxy-2-(trimethylsilyl)benzyl alcohol.
Substitution: Various substituted benzaldehyde derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
3-Methoxy-2-(trimethylsilyl)benzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-Methoxy-2-(trimethylsilyl)benzaldehyde involves its reactivity as an aldehyde and the influence of the methoxy and trimethylsilyl groups on its chemical behavior. The methoxy group is an electron-donating group, which can activate the benzene ring towards electrophilic substitution reactions. The trimethylsilyl group can be easily removed under acidic or basic conditions, allowing for further functionalization of the molecule .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxybenzaldehyde: Lacks the trimethylsilyl group, making it less reactive in certain substitution reactions.
2-Methoxybenzaldehyde: The methoxy group is at a different position, affecting its reactivity and applications.
4-Methoxybenzaldehyde: Similar to 3-Methoxybenzaldehyde but with the methoxy group at the para position.
Uniqueness
3-Methoxy-2-(trimethylsilyl)benzaldehyde is unique due to the presence of both methoxy and trimethylsilyl groups, which confer distinct reactivity patterns and make it a versatile intermediate in organic synthesis .
Propriétés
Numéro CAS |
113337-61-4 |
|---|---|
Formule moléculaire |
C11H16O2Si |
Poids moléculaire |
208.33 g/mol |
Nom IUPAC |
3-methoxy-2-trimethylsilylbenzaldehyde |
InChI |
InChI=1S/C11H16O2Si/c1-13-10-7-5-6-9(8-12)11(10)14(2,3)4/h5-8H,1-4H3 |
Clé InChI |
FYIUJFWUDWHCHF-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1[Si](C)(C)C)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



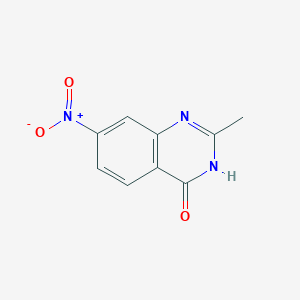
![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)
